molecular formula C24H21N3O5S B328663 N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide

Cat. No.: B328663
M. Wt: 463.5 g/mol
InChI Key: GAUKWJCWILUHAJ-UHFFFAOYSA-N
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Description

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms. The presence of methoxy groups and a carbamothioyl linkage further enhances its chemical properties and reactivity.

Preparation Methods

The synthesis of N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with a suitable aldehyde to form the benzoxazole core. This intermediate is then subjected to further reactions to introduce the methoxy groups and the carbamothioyl linkage. The final step involves the coupling of the benzoxazole derivative with 3,5-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, making it a candidate for drug development.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring and methoxy groups enable the compound to bind to active sites of enzymes or receptors, modulating their activity. The carbamothioyl linkage may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide can be compared with other benzoxazole derivatives and compounds containing methoxy groups:

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C24H21N3O5S/c1-29-16-10-15(11-17(13-16)30-2)22(28)27-24(33)26-19-12-14(8-9-20(19)31-3)23-25-18-6-4-5-7-21(18)32-23/h4-13H,1-3H3,(H2,26,27,28,33)

InChI Key

GAUKWJCWILUHAJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=CC(=C4)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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